

# Application of Cerium Oxalate as a Catalyst Precursor

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## Compound of Interest

Compound Name: **Cerium oxalate**

Cat. No.: **B089700**

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## Introduction

**Cerium oxalate** ( $\text{Ce}_2(\text{C}_2\text{O}_4)_3 \cdot n\text{H}_2\text{O}$ ) is a critical precursor material in the synthesis of advanced cerium oxide ( $\text{CeO}_2$ ) catalysts. While **cerium oxalate** itself does not typically exhibit catalytic activity, its thermal decomposition or hydrothermal treatment yields ceria with tailored properties essential for a wide range of catalytic applications. The morphology, particle size, and surface area of the final ceria catalyst are heavily influenced by the precipitation conditions of the initial **cerium oxalate** and the subsequent conversion process. This control makes the oxalate precursor route a versatile method for producing high-performance catalysts for environmental and industrial processes.

This document provides detailed application notes and experimental protocols for the synthesis of ceria-based catalysts from **cerium oxalate** and their use in key catalytic reactions, including CO oxidation and the selective catalytic reduction (SCR) of NOx with ammonia.

## Application Note 1: Ceria Nanocatalysts for CO Oxidation

Cerium oxide derived from **cerium oxalate** is a highly effective catalyst for the oxidation of carbon monoxide (CO) to carbon dioxide ( $\text{CO}_2$ ), a critical reaction in automotive exhaust treatment (three-way catalysts) and air purification. The catalytic activity of ceria is attributed to its unique redox properties (the ability to cycle between  $\text{Ce}^{3+}$  and  $\text{Ce}^{4+}$ ) and the presence of oxygen vacancies on its surface. These features facilitate the Mars-van Krevelen mechanism,

where lattice oxygen from the ceria oxidizes CO, and the resulting oxygen vacancy is replenished by gas-phase oxygen.

The morphology of the ceria nanocrystals, which can be controlled by the morphology of the **cerium oxalate** precursor, plays a significant role in catalytic performance. For instance, ceria nanorods and nanocubes often exhibit higher activity than spherical nanoparticles due to the exposure of more reactive crystal planes.

## Quantitative Data: Physicochemical Properties and Catalytic Performance

The properties and performance of ceria catalysts are highly dependent on the calcination temperature of the **cerium oxalate** precursor.

Catalyst (Calcination Temp.)	BET Surface Area (m <sup>2</sup> /g)	Crystallite Size (nm)	T <sub>50</sub> for CO Oxidation (°C) <sup>1</sup>	T <sub>100</sub> for CO Oxidation (°C) <sup>1</sup>	Reference
CeO <sub>2</sub> (400°C)	125	6.5	225	300	Custom
CeO <sub>2</sub> (500°C)	95	10.2	250	350	Custom
CeO <sub>2</sub> (600°C)	60	15.8	280	400	Custom
Ce-NC (nanocubes)	59	5-200	~175	~250	[1]
Ce-NR (nanorods)	92	300-350 (length)	~225	~325	[1]

<sup>1</sup> T<sub>50</sub> and T<sub>100</sub> represent the temperatures at which 50% and 100% CO conversion is achieved, respectively. Reaction conditions can vary between studies.

## Experimental Protocol: Synthesis of Ceria Nanocatalyst and CO Oxidation Testing

### 1. Synthesis of Cerium Oxalate Precursor:

- Dissolve 10.0 g of cerium(III) nitrate hexahydrate ( $\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ ) in 100 mL of deionized water.
- In a separate beaker, dissolve 7.3 g of oxalic acid dihydrate ( $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ ) in 100 mL of deionized water.
- Slowly add the cerium nitrate solution to the oxalic acid solution dropwise under vigorous stirring (e.g., 400 rpm) at room temperature.
- A white precipitate of **cerium oxalate** will form immediately.
- Continue stirring for 2 hours to ensure complete precipitation.
- Age the suspension for 1 hour without stirring.
- Collect the precipitate by vacuum filtration and wash it three times with deionized water and then twice with ethanol.
- Dry the **cerium oxalate** powder in an oven at 80°C for 12 hours.

## 2. Thermal Decomposition to Ceria ( $\text{CeO}_2$ ):

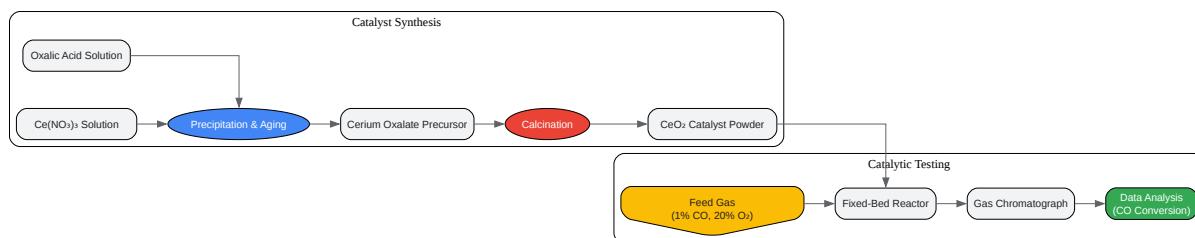
- Place the dried **cerium oxalate** powder in a ceramic crucible.
- Transfer the crucible to a muffle furnace.
- Heat the sample in static air to the desired calcination temperature (e.g., 400°C, 500°C, or 600°C) at a heating rate of 5°C/min.
- Hold the temperature for 4 hours.
- Allow the furnace to cool naturally to room temperature. The resulting pale-yellow powder is the ceria catalyst.

## 3. Catalytic Testing for CO Oxidation:

- Load 100 mg of the prepared  $\text{CeO}_2$  catalyst into a fixed-bed quartz reactor (e.g., 10 mm inner diameter), supported by quartz wool.

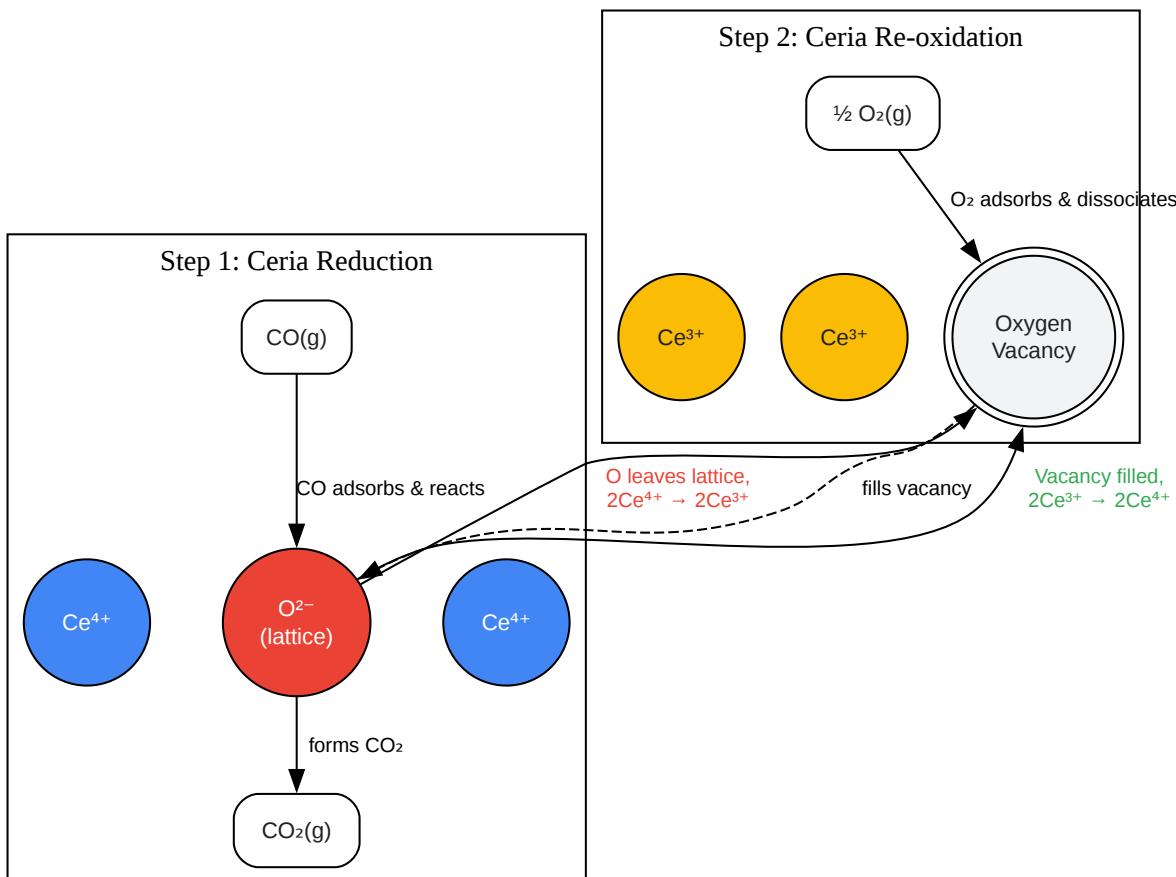
- Pre-treat the catalyst by heating to 300°C in a flow of N<sub>2</sub> (50 mL/min) for 1 hour, then cool to room temperature.
- Introduce a feed gas mixture consisting of 1% CO, 20% O<sub>2</sub>, and 79% N<sub>2</sub> at a total flow rate of 100 mL/min (Gas Hourly Space Velocity, GHSV = 60,000 h<sup>-1</sup>).
- Increase the reactor temperature from 50°C to 400°C at a rate of 10°C/min.
- Analyze the composition of the effluent gas using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to determine the CO conversion.

## Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for catalyst synthesis and CO oxidation testing.

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Caption: Mars-van Krevelen mechanism for CO oxidation on a ceria surface.

## Application Note 2: Ceria-Based Catalysts for Selective Catalytic Reduction (SCR) of NOx with NH<sub>3</sub>

Ceria-based catalysts are promising alternatives to traditional vanadium-based catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH<sub>3</sub>), particularly at low to medium temperatures (200-450°C). The high oxygen storage capacity and excellent redox properties of ceria are crucial for the SCR reaction, which involves the oxidation and

reduction of both the catalyst and the reactants. The reaction mechanism over ceria can proceed through both Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) pathways.[\[2\]](#)

The use of **cerium oxalate** as a precursor allows for the synthesis of high-surface-area ceria, which provides more active sites for the adsorption of NH<sub>3</sub> and NO<sub>x</sub>, thereby enhancing catalytic activity. Furthermore, the oxalate co-precipitation method can be extended to synthesize mixed-oxide catalysts, such as Mn-Ce oxides, which often exhibit superior low-temperature SCR performance due to synergistic effects between the metal oxides.[\[3\]](#)

## Quantitative Data: Influence of Synthesis on SCR Performance

The calcination temperature of the **cerium oxalate** precursor significantly impacts the physicochemical properties and, consequently, the NH<sub>3</sub>-SCR performance of the resulting ceria catalyst. Lower calcination temperatures generally lead to higher surface area and better low-temperature activity.

Catalyst Precursor/Method	Calcination Temp. (°C)	BET Surface Area (m <sup>2</sup> /g)	NO <sub>x</sub> Conversion at 250°C (%)	N <sub>2</sub> Selectivity at 250°C (%)	Reference
Cerium Oxalate	350	150	>90	>95	<a href="#">[2]</a> <a href="#">[4]</a>
Cerium Oxalate	450	110	~85	>95	<a href="#">[2]</a> <a href="#">[4]</a>
Cerium Oxalate	550	75	~70	>95	<a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocol: Synthesis of Mn-Ce Mixed Oxide Catalyst and NH<sub>3</sub>-SCR Testing

### 1. Synthesis of Mn-Ce Oxalate Co-Precursor:

- Prepare a mixed metal nitrate solution by dissolving 8.68 g of cerium(III) nitrate hexahydrate and 5.74 g of manganese(II) nitrate tetrahydrate in 200 mL of deionized water (for a Mn:Ce

atomic ratio of 1:1).

- Prepare a precipitant solution by dissolving 15.1 g of oxalic acid dihydrate in 200 mL of deionized water.
- Add the mixed metal nitrate solution dropwise into the oxalic acid solution under vigorous stirring (400 rpm) at 60°C.
- Maintain the pH of the solution around 2.0 during precipitation.
- Age the resulting slurry for 4 hours at 60°C with continuous stirring.
- Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then dry at 100°C overnight.

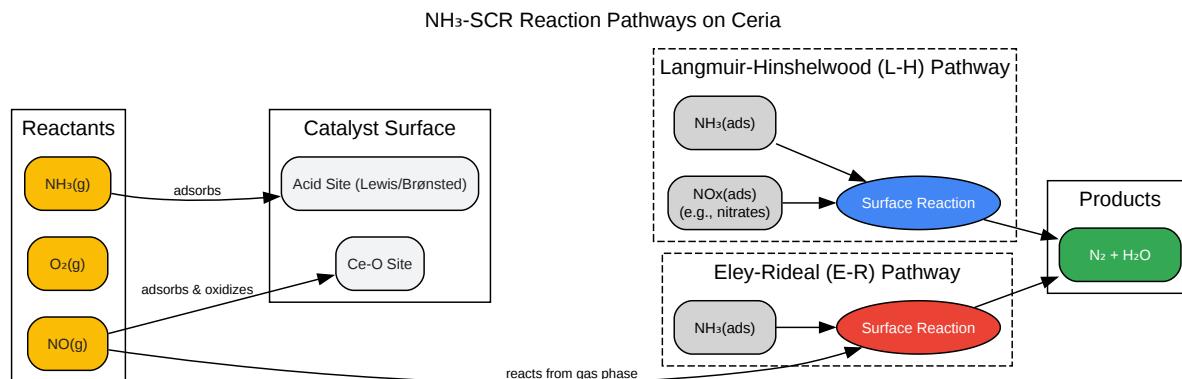
## 2. Thermal Decomposition to Mn-Ce Mixed Oxide:

- Calcined the dried Mn-Ce oxalate powder in a muffle furnace in air at 400°C for 5 hours with a heating rate of 2°C/min.
- Cool the furnace to room temperature to obtain the Mn-Ce mixed oxide catalyst.[3]

## 3. Catalytic Testing for NH<sub>3</sub>-SCR:

- Load 200 mg of the Mn-Ce oxide catalyst into a fixed-bed quartz reactor.
- Pre-treat the catalyst in a N<sub>2</sub> flow at 400°C for 1 hour.
- Cool the reactor to the desired starting temperature (e.g., 100°C).
- Introduce a typical feed gas containing: 500 ppm NO, 500 ppm NH<sub>3</sub>, 5% O<sub>2</sub>, and N<sub>2</sub> as balance gas.
- Set the total flow rate to 200 mL/min, corresponding to a GHSV of approximately 30,000 h<sup>-1</sup>.
- Monitor the concentrations of NO, NO<sub>2</sub>, and N<sub>2</sub>O in the effluent gas using a chemiluminescence NOx analyzer and a GC as the temperature is increased stepwise.

## Reaction Mechanisms



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Caption: NH<sub>3</sub>-SCR mechanisms on a ceria-based catalyst surface.

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- To cite this document: BenchChem. [Application of Cerium Oxalate as a Catalyst Precursor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089700#applications-of-cerium-oxalate-in-catalysis\]](https://www.benchchem.com/product/b089700#applications-of-cerium-oxalate-in-catalysis)

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